![molecular formula C20H26N6O7 B3026003 2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester CAS No. 1802497-05-7](/img/structure/B3026003.png)
2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester
Overview
Description
Terrelumamide A is a lumazine-containing peptide fungal metabolite originally isolated from A. terreus. It increases adiponectin production, a marker of insulin sensitivity, in human bone marrow mesenchymal stem cells (hBM-MSCs; EC50 = 37.1 µM).
Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis of N-10-methyl-4-thiofolic acid and related compounds explores potential inhibitors of tetrahydrofolate cofactor forms, providing insights into synthetic pathways that could be relevant for similar complex molecules (Elliott et al., 1975).
- Research on alpha- and gamma-substituted amides, peptides, and esters of methotrexate aims to inhibit folate metabolism, showcasing the modification of similar compounds for increased biological activity (Piper et al., 1982).
Biological Applications
- The discovery of compounds with anti-tumor activity against human breast cancer highlights the potential therapeutic applications of complex molecular structures (Miles et al., 1958).
- The investigation into the pharmacokinetics of similar compounds in rats after intravenous and oral administrations using advanced analytical methods provides valuable data for understanding the bioavailability and biological effects of these complex molecules (Xu et al., 2020).
properties
IUPAC Name |
methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropteridine-6-carbonyl)amino]butanoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O7/c1-9(27)13(17(29)23-11-7-5-4-6-10(11)19(31)33-3)24-16(28)12-8-21-15-14(22-12)18(30)25-20(32)26(15)2/h4-7,9,12-15,21-22,27H,8H2,1-3H3,(H,23,29)(H,24,28)(H,25,30,32)/t9-,12?,13+,14?,15?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQHNNYYRGAPSS-DVWJPESASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2CNC3C(N2)C(=O)NC(=O)N3C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2CNC3C(N2)C(=O)NC(=O)N3C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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